Magnesium dipropan-2-olate

Description

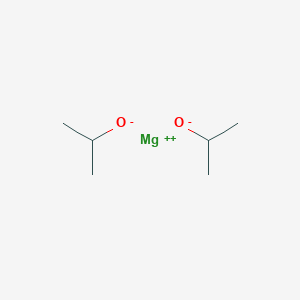

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7O.Mg/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPJQHHQRCLVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14MgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15571-48-9 | |

| Record name | Magnesium dipropan-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Magnesium Dipropan 2 Olate

Direct Synthesis Routes

The direct synthesis of magnesium dipropan-2-olate typically involves the reaction of elemental magnesium with isopropanol (B130326). This method is favored for its atom economy and straightforward approach.

Reaction of Elemental Magnesium with Isopropanol

Mg + 2 (CH₃)₂CHOH → Mg(OCH(CH₃)₂)₂ + H₂

For this reaction to proceed efficiently, the magnesium surface must be activated to remove the passivating layer of magnesium oxide that naturally forms on it. wikipedia.orgbyjus.com

Role of Catalysts (e.g., Iodine, Mercury Chloride) in Reaction Kinetics and Yield Optimization

To overcome the passivating effect of the magnesium oxide layer and enhance the reaction rate, catalysts are often employed. iaea.orgwikipedia.org Iodine and mercury(II) chloride are common activating agents. ontosight.aiiaea.orgwikipedia.org

Iodine is a widely used catalyst that facilitates the reaction by reacting with the magnesium surface to form magnesium iodide, which in turn disrupts the oxide layer. wikipedia.orggoogle.com A small amount of iodine is typically added to the reaction mixture to initiate the synthesis. wikipedia.orggoogle.com

Mercury(II) chloride can also be used to amalgamate the surface of the magnesium, thereby increasing its reactivity. wikipedia.org However, due to the toxicity of mercury compounds, its use is often avoided in favor of safer alternatives like iodine. iaea.org The use of these catalysts is crucial for achieving practical reaction kinetics and optimizing the yield of this compound. ontosight.aiiaea.org

Indirect Synthetic Pathways and Precursor Chemistry

Indirect methods for synthesizing this compound often involve the use of organomagnesium compounds, particularly Grignard reagents, as precursors. These pathways offer alternative routes when direct synthesis is not feasible or when specific reaction conditions are required.

Utilizing Alkyl Halides for Grignard Reagent Formation

A key indirect route involves the preparation of a Grignard reagent, which then reacts with isopropanol to yield this compound. Grignard reagents are organomagnesium halides with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. wikipedia.org They are formed by reacting an alkyl or aryl halide with magnesium metal in an ethereal solvent. wikipedia.orgbyjus.comiitk.ac.in

The formation of the Grignard reagent is a critical step and is represented by the following general equation:

R-X + Mg → R-Mg-X

Once the Grignard reagent is formed, it can be reacted with isopropanol. The highly basic nature of the Grignard reagent leads to the deprotonation of the alcohol, forming the magnesium alkoxide and the corresponding alkane.

2 R-Mg-X + 2 (CH₃)₂CHOH → Mg(OCH(CH₃)₂)₂ + 2 R-H + MgX₂

The formation of a Grignard reagent involves the insertion of a magnesium atom into the carbon-halogen bond of an alkyl halide. numberanalytics.comleah4sci.com While the exact mechanism is complex and can involve radical intermediates, it is generally understood as an oxidative insertion process. quora.comyoutube.com The magnesium metal undergoes oxidation from its elemental state (0) to Mg(II) in the Grignard reagent. youtube.com The reaction is believed to occur on the surface of the magnesium metal. byjus.com

The choice of solvent is critical for the successful formation and stabilization of Grignard reagents. numberanalytics.comnumberanalytics.com Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are commonly used because they are aprotic and can solvate the magnesium center of the Grignard reagent, forming a stabilizing complex. iitk.ac.innumberanalytics.comquora.com

Diethyl Ether (Et₂O): Traditionally, diethyl ether has been a common solvent for Grignard reagent formation. quora.com It effectively stabilizes the Grignard reagent through coordination of its lone pair electrons with the magnesium atom. quora.com

Tetrahydrofuran (THF): THF is often a superior solvent compared to diethyl ether for several reasons. stackexchange.com Its oxygen atoms are sterically more accessible for coordination with magnesium. stackexchange.com THF also has a higher boiling point (66 °C) than diethyl ether (34.6 °C), which allows for reactions to be carried out at higher temperatures, often leading to faster reaction rates. stackexchange.com For less reactive halides, such as aryl and vinyl halides, THF is the preferred solvent. leah4sci.com The structure of the Grignard reagent in solution can be complex, existing as monomers, dimers, or higher oligomers, with the equilibrium between these species being influenced by the solvent, concentration, and temperature. acs.org

Impact of Magnesium Purity and Activation Methods

The direct synthesis of this compound typically involves the reaction of magnesium metal with propan-2-ol. A critical factor influencing the success and rate of this reaction is the purity of the magnesium and the methods used to activate its surface. Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which significantly hinders its reactivity. To initiate the reaction effectively, this oxide layer must be disrupted or removed.

Several activation methods have been developed to overcome this passivation. These methods can be broadly categorized as chemical and physical.

Chemical Activation:

Chemical activators are substances that react with the magnesium surface to remove the oxide layer and expose fresh, reactive metal. Common chemical activators include:

Iodine (I₂): A small crystal of iodine is often added to the reaction mixture. The iodine reacts with the magnesium to form magnesium iodide (MgI₂), which is more soluble in the organic solvent and disrupts the oxide layer. The appearance of a brownish or pinkish color, which then fades as the reaction proceeds, is a visual indicator of the activation process.

1,2-Dibromoethane (CH₂BrCH₂Br): This is another highly effective activating agent. It reacts with magnesium to form magnesium bromide and ethylene (B1197577) gas. The evolution of ethylene bubbles provides a clear visual cue that the activation has been successful. The reaction is: Mg + BrCH₂CH₂Br → MgBr₂ + C₂H₄.

Mercuric Chloride (HgCl₂): While effective, the use of mercury compounds is now largely avoided due to their toxicity. Amalgamation of the magnesium surface with mercury enhances its reactivity.

Physical Activation:

Physical methods aim to mechanically break the oxide layer:

Sonication: The use of ultrasound can create localized high-energy environments that physically disrupt the MgO layer.

Mechanical Stirring/Abrasion: Vigorous stirring with a magnetic stir bar or the addition of glass beads can help to physically scrape off the oxide layer.

The purity of the magnesium also plays a a significant role. Higher purity magnesium generally reacts more readily once activated. The physical form of the magnesium is also important, with turnings or powders offering a larger surface area compared to ribbons or ingots, thus facilitating a faster reaction.

| Activation Method | Activating Agent | Observable Indication | Key Advantages |

| Chemical | Iodine (I₂) | Disappearance of iodine color | Simple to implement |

| Chemical | 1,2-Dibromoethane | Evolution of ethylene gas | Clear visual confirmation of activation |

| Physical | Sonication | - | Avoids chemical contaminants |

Transmetallation Reactions Involving this compound Precursors

Transmetallation offers an alternative route to this compound, often starting from a more reactive organometallic or a different metal alkoxide. This method can be particularly useful when direct reaction with magnesium is sluggish or when specific precursors are more readily available.

One common transmetallation approach is alcoholysis or transesterification . In this process, a pre-formed magnesium alkoxide, such as magnesium methoxide (B1231860) (Mg(OCH₃)₂), is reacted with an excess of propan-2-ol. The equilibrium is driven towards the formation of the more stable this compound, often facilitated by the removal of the more volatile alcohol (methanol in this case) by distillation. A patented method describes the synthesis of high-purity magnesium isopropoxide by first synthesizing magnesium methoxide from magnesium and methanol (B129727), followed by an esterlysis reaction with isopropyl acetate (B1210297). google.com

Another relevant concept in transmetallation involves the reaction of Grignard reagents with other metal alkoxides. For instance, in the Kulinkovich reaction, a Grignard reagent reacts with titanium(IV) isopropoxide. wikipedia.org This involves a transmetallation step where the alkyl group from the Grignard reagent replaces an isopropoxide group on the titanium center. While the final product is not this compound, this illustrates the principle of exchanging ligands between metals, a core concept in transmetallation that can be applied to the synthesis of various metal alkoxides.

The synthesis of other magnesium alkoxides from dialkylmagnesium precursors also highlights the utility of this approach. For example, reacting n-butyl-sec-butylmagnesium with two equivalents of a bulky alcohol leads to the formation of a magnesium bis(alkoxide) complex. rsc.orgnsf.gov This demonstrates the principle of protonolysis, a type of transmetallation where an alcohol protonates an alkyl group attached to magnesium, leading to the formation of a magnesium alkoxide and the corresponding alkane.

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods, and the production of this compound is no exception. Green chemistry principles focus on aspects such as the use of less hazardous materials, energy efficiency, and waste reduction.

One area of green chemistry relevant to magnesium alkoxides is their use as catalysts in sustainable processes. For example, simple magnesium alkoxides are being explored as catalysts for the ring-opening polymerization of lactides to produce biodegradable polymers like polylactic acid (PLA). rsc.org This positions this compound not just as a product of chemical synthesis, but as an enabler of greener chemical transformations. Similarly, magnesium-based catalysts are investigated for the transesterification of vegetable oils to produce biodiesel, a renewable fuel source. mdpi.com

In terms of the synthesis of the compound itself, green approaches could involve:

Catalytic Routes: The use of non-toxic and efficient catalysts to promote the reaction of magnesium with propan-2-ol at lower temperatures, thus reducing energy consumption.

Solvent Selection: Employing greener solvents or, ideally, solvent-free conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Advanced Structural Elucidation and Characterization of Magnesium Dipropan 2 Olate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and bonding within magnesium dipropan-2-olate.

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure and dynamics of molecules in solution. alfa-chemistry.com By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, an NMR spectrum is generated, which provides detailed information about the chemical environment and conformation of the molecule. alfa-chemistry.com In solution, the rapid tumbling of molecules averages out anisotropic interactions, resulting in high-resolution spectra. alfa-chemistry.com

For this compound, ¹H and ¹³C NMR spectroscopy would be the primary methods to confirm the presence and connectivity of the isopropoxide ligands. The proton NMR spectrum is expected to show a doublet for the six equivalent methyl protons and a septet for the methine proton, with coupling between them. The relative integration of these signals would confirm the proton ratio. Similarly, the ¹³C NMR spectrum would display distinct signals for the methyl and methine carbons.

Advanced NMR techniques, such as ²⁵Mg NMR, could provide direct insight into the magnesium coordination environment. While less common due to the quadrupolar nature of the ²⁵Mg nucleus, which can lead to broad signals, such studies have been successfully applied to investigate magnesium-containing species in solution. nih.govnih.gov For instance, the chemical shifts in ³¹P NMR have been used to estimate intracellular magnesium concentrations by observing its binding to ATP. nih.gov The development of techniques like β-NMR with short-lived isotopes such as ³¹Mg is also expanding the possibilities for studying magnesium biochemistry in solution. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Methyl -CH₃) | ~1.2 | Doublet |

| ¹H (Methine -CH) | ~4.0 | Septet |

| ¹³C (Methyl -CH₃) | ~25 | |

| ¹³C (Methine -CH) | ~65 |

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules, providing a "molecular fingerprint". gatewayanalytical.com FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational frequencies of bonds within the molecule, and it is particularly sensitive to polar bonds and hetero-nuclear functional groups. gatewayanalytical.com Conversely, Raman spectroscopy is a light-scattering technique that is more sensitive to non-polar, homo-nuclear bonds. gatewayanalytical.com

In the analysis of this compound, FT-IR and Raman spectroscopy are complementary. The FT-IR spectrum would be expected to show strong absorptions corresponding to the C-H stretching and bending vibrations of the isopropyl groups, as well as the characteristic C-O and Mg-O stretching frequencies. The position of the Mg-O stretching vibration, typically found in the far-infrared region, provides direct information about the coordination environment of the magnesium ion. unito.it

Raman spectroscopy would corroborate these findings, with prominent peaks for the C-C and C-H vibrations. gatewayanalytical.com The combination of both techniques allows for a more complete picture of the vibrational modes of the molecule. For example, in studies of magnesium-containing compounds like magnesium perchlorate, vibrational spectroscopy has been instrumental in understanding the interactions at a molecular level. unito.it The analysis of the amide I band in proteins using both FT-IR and Raman spectroscopy showcases how these techniques can be used to elucidate secondary structures. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| C-H Bend | 1350 - 1480 | FT-IR, Raman |

| C-O Stretch | 1000 - 1200 | FT-IR |

| Mg-O Stretch | 200 - 500 | FT-IR, Raman |

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound. scispace.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula of a substance with a high degree of confidence. scispace.com

For this compound (C₆H₁₄MgO₂), HRMS would be used to confirm its molecular weight of approximately 142.481 g/mol . chemspider.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Under electron ionization (EI) or other ionization techniques, the molecule would be expected to fragment in a predictable manner, with the loss of isopropoxy groups or smaller fragments, further confirming the structure of the parent molecule. This technique is widely used for the structural confirmation of a vast array of chemical compounds. scispace.com

Solid-State Structural Analysis

The arrangement of molecules in the solid state is critical to understanding the bulk properties of a material.

For this compound, single-crystal X-ray diffraction would reveal the precise coordination geometry around the magnesium center, which can vary from tetrahedral to octahedral depending on the degree of oligomerization or solvation. It would also elucidate the packing of the molecules in the crystal lattice. nih.gov This technique is fundamental in materials science and chemistry for providing unambiguous structural information. libretexts.orgksu.edu.sa

Powder X-ray Diffraction (PXRD) is a versatile, non-destructive technique used for the analysis of polycrystalline materials. ucmerced.edu It is widely employed for phase identification, purity assessment, and the determination of crystallite size. ncl.ac.ukamericanpharmaceuticalreview.comresearchgate.net By comparing the diffraction pattern of a bulk sample to a database of known patterns, the crystalline phases present in the sample can be identified. ucmerced.edunih.gov

In the context of this compound, PXRD is essential to confirm the phase purity of a synthesized batch. ncl.ac.uk The experimental PXRD pattern can be compared to a pattern simulated from single-crystal X-ray diffraction data to verify that the bulk material consists of a single crystalline phase. ncl.ac.ukamericanpharmaceuticalreview.com Any discrepancies may indicate the presence of impurities or different polymorphs. PXRD can also be used to determine the average crystallite size of the powder. researchgate.net This technique is a standard method for the quality control of crystalline materials in various fields, including pharmaceuticals. nih.gov

Elemental Analysis and Microscopic Techniques

Microscopic and elemental analysis techniques are fundamental in confirming the composition and physical attributes of this compound. These methods provide direct observational data on the elemental makeup and morphology of the compound at a micro and nano-scale.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDS, also known as EDX or EDXS) is a powerful analytical technique used to determine the elemental composition of a sample. bruker.comunam.mx When a sample is bombarded by the electron beam in an electron microscope, atoms within the sample emit characteristic X-rays. bruker.com The energy of these X-rays is unique to each element, allowing for their identification. bruker.com By scanning the electron beam across a sample, EDS can generate elemental maps, visually displaying the distribution of constituent elements. bruker.com

In the context of this compound, EDS analysis would be crucial for:

Elemental Confirmation: Verifying the presence of magnesium (Mg) and oxygen (O) as the core elements, alongside carbon (C) from the propan-2-olate ligands.

Purity Assessment: Identifying any elemental impurities or contaminants within a sample. bruker.com In materials science, EDS is frequently used to detect contaminants or evaluate unknown elements for quality control. unam.mx

Compositional Mapping: In studies involving magnesium-based materials, such as alloys or composites, EDS mapping reveals the spatial distribution of elements like Mg, Zn, Ca, and Mn. researchgate.net For this compound, particularly in a solid or aggregated state, EDS mapping would illustrate the uniform distribution of magnesium and oxygen, confirming the compound's homogeneity.

Electron Microscopy for Morphological and Particle Size Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for examining the morphology (shape and structure) and particle size of materials. uliege.be These techniques have been extensively used to characterize nanoparticles synthesized from magnesium-containing precursors, including related alkoxides. korea.ac.krresearchgate.net

Studies on magnesium oxide (MgO) nanoparticles, which can be formed from precursors like magnesium hydroxide (B78521), demonstrate how synthesis parameters influence morphology. uliege.be For instance, TEM analysis has shown that changes in calcination temperature can lead to morphological evolution from spherical to hexagonal and rod shapes. researchgate.net Similarly, research on magnesium aluminate (MgAl₂O₄) particles prepared using isopropoxide precursors showed that the resulting particles had a porous and hollow morphology. korea.ac.kr

The particle size is another critical parameter determined by electron microscopy. The mean size of spinel particles, measured from SEM photographs, was found to increase from 0.42 to 0.95 μm as the concentration of the precursor solution was increased. korea.ac.kr In another study on the synthesis of alumina (B75360) from aluminum isopropoxide, SEM images revealed that particle size was highly dependent on the water-to-alkoxide molar ratio, with an optimal ratio yielding a more dispersed and uniform particle distribution. mdpi.com This highlights how synthesis conditions directly impact the physical characteristics of the final product.

Table 1: Effect of Synthesis Parameters on Particle Size and Morphology

| Precursor System | Analytical Technique | Parameter Varied | Observed Effect on Particle Size/Morphology |

|---|---|---|---|

| Magnesium Aluminate from Isopropoxide | SEM | Solution Concentration (0.075 to 0.1 mol/L) | Mean particle size increased from 0.42 to 0.95 µm. korea.ac.kr |

| Alumina from Aluminum Isopropoxide | SEM | Water-to-Alkoxide Molar Ratio | Particle size initially decreased and then increased, with an optimal ratio for uniform distribution. mdpi.com |

| Magnesium Nanoparticles | SEM | Reaction Temperature (Room Temp vs. 0 °C) | Decreasing temperature to 0 °C increased final particle size to ~1300 nm. acs.org |

Computational Chemistry and Theoretical Insights into Structure

Computational chemistry provides a theoretical framework for understanding the properties of molecules at an atomic and electronic level, offering insights that are often inaccessible through experimental methods alone.

Quantum Mechanical Calculations for Electronic Structure and Bonding

Quantum mechanical (QM) calculations are used to describe the electronic structure of atoms and molecules, the nature of chemical bonds, and the foundation of spectroscopy. charm-eu.eu Methods like the Hartree-Fock (HF) method, Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) can be applied to model this compound. charm-eu.euscirp.org

These calculations would provide detailed information on:

Molecular Orbitals: Understanding the interactions between the magnesium d-orbitals and the oxygen p-orbitals of the isopropoxide ligands.

Bonding Nature: Quantifying the degree of ionic versus covalent character in the Mg-O bonds.

Charge Distribution: Calculating the partial atomic charges on the magnesium, oxygen, and other atoms in the molecule, which is essential for understanding its reactivity. QM/MM (Quantum Mechanics/Molecular Mechanics) studies on systems with magnesium ions, such as in DNA and RNA polymerization, highlight the importance of accurately modeling the charge and coordination around the Mg centers. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. memphis.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic evolution of the system, providing a molecular-level view of macroscopic properties. memphis.edu

For this compound, MD simulations could be employed to:

Study Solvation: Model how individual molecules of this compound interact with solvent molecules, revealing details about the solvation shell structure.

Simulate Aggregation: Understand the process by which individual molecules might aggregate in solution or in the solid state. MD simulations have been successfully used to analyze the adsorption of proteins onto magnesium alloys and to predict solidification properties of magnesium, demonstrating the technique's applicability to magnesium-containing systems. memphis.eduarxiv.org

Electrostatic Potential Analysis of Magnesium Centers

Electrostatic potential (ESP) maps are a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The ESP represents the electrostatic force that the molecule's charge distribution exerts on a positive point charge. These maps are particularly useful for identifying charge-rich and charge-poor regions.

In the case of metal ions, ESP analysis is highly effective. Studies have shown that it is possible to identify Mg²⁺ ions in cryo-electron microscopy (cryo-EM) maps by calculating the ESP. nih.gov The ESP map features for Mg²⁺ ions are notably large and conspicuous because the two positive charges of the ion are only partially compensated by the surrounding ligands. nih.gov

For this compound, an ESP analysis would:

Highlight the Magnesium Center: Clearly show a region of strong positive electrostatic potential around the magnesium atom, confirming its nature as an electrophilic Lewis acid center.

Visualize Ligand Effects: Illustrate the negative electrostatic potential localized on the oxygen atoms of the isopropoxide ligands, indicating their role as nucleophilic sites.

Predict Intermolecular Interactions: The ESP map can help predict how molecules of this compound might interact with each other or with other chemical species, guiding the understanding of its reaction mechanisms.

Reaction Mechanisms and Reactivity of Magnesium Dipropan 2 Olate

Fundamental Mechanistic Pathways in Organic Transformations

The reactivity of magnesium dipropan-2-olate and related magnesium compounds can be understood through several fundamental mechanistic pathways, including nucleophilic addition, electron transfer processes, and the formation of radical intermediates.

Nucleophilic Addition Reactions

While this compound itself is not typically the primary nucleophile, the magnesium ion (Mg²⁺) plays a crucial role as a Lewis acid in nucleophilic addition reactions, particularly those involving Grignard reagents and other organometallics. ksu.edu.salibretexts.org The magnesium center can coordinate to the oxygen atom of a carbonyl group. libretexts.orglibretexts.org This coordination polarizes the carbon-oxygen double bond, increasing the partial positive charge on the carbonyl carbon and rendering it more susceptible to attack by a nucleophile. ksu.edu.salibretexts.orglibretexts.org

The general mechanism for a Grignard reaction, which is closely related to the chemistry of magnesium alkoxides, illustrates this principle:

Lewis Acid-Base Complex Formation : The Mg²⁺ center of the magnesium compound complexes with the carbonyl oxygen. ksu.edu.salibretexts.org

Nucleophilic Attack : A carbanion-like nucleophile, such as the R-group from a Grignard reagent, attacks the activated electrophilic carbonyl carbon. This step forms a new carbon-carbon bond and results in a tetrahedral magnesium alkoxide intermediate. ksu.edu.salibretexts.orgyoutube.com

Protonation : Subsequent workup with an aqueous acid protonates the alkoxide intermediate to yield the final alcohol product. ksu.edu.salibretexts.orgyoutube.com

Electron Transfer Processes

Single-electron transfer (SET) is another significant mechanistic pathway in the chemistry of organomagnesium compounds. organic-chemistry.orgacs.org In these processes, an electron is transferred from the magnesium reagent to a substrate, a step that can initiate a cascade of reactions. While direct evidence for this compound acting as a SET agent is specific to certain contexts, the general principle is well-established for magnesium-based reagents. nih.govrsc.org

For instance, the reaction between a magnesium compound and a substrate with a low reduction potential can favor a SET mechanism over a two-electron nucleophilic addition. academie-sciences.fr This transfer generates a radical anion from the substrate and a magnesium-centered radical cation, which can then undergo further reactions. nih.gov The formation of radical intermediates via SET is particularly noted in reactions involving Grignard reagents and certain carbonyl compounds or aryl halides. nih.govacademie-sciences.fr

Radical Formation and Intermediates

Following a single-electron transfer, radical intermediates are formed, which dictate the subsequent reaction pathway. nih.gov The formation of organic radicals is a key feature in some reactions catalyzed or promoted by magnesium compounds. leah4sci.com For example, in certain cross-coupling reactions or reductions, a magnesium reagent can facilitate the homolytic cleavage of a bond, generating radical species. nih.gov

In the context of reactions involving Grignard reagents and titanium catalysts (such as titanium isopropoxide), radical mechanisms are often proposed. leah4sci.comthieme-connect.de The interaction between the Grignard reagent and the titanium alkoxide can generate low-valent titanium species, which are capable of mediating radical processes. organic-chemistry.org The detection of byproducts like ethylbenzene (B125841) and styrene (B11656) in certain Grignard reactions catalyzed by titanium isopropoxide points towards the involvement of radical intermediates. rsc.org The generation of these radicals can be influenced by the solvent and the nature of the Grignard reagent itself. rsc.org Furthermore, co-catalysis with magnesium has been shown to improve yields in certain copper-catalyzed radical cyclization reactions. nih.gov

Role as a Key Intermediate in Chemical Synthesis

This compound serves as a valuable intermediate and precursor in the synthesis of both inorganic materials and other organometallic reagents.

Precursor to Magnesium Oxide and Magnesium Hydroxide (B78521)

This compound is a recognized precursor for the synthesis of magnesium oxide (MgO) and magnesium hydroxide (Mg(OH)₂). ontosight.ai These materials, particularly in their nanostructured forms, have numerous applications, including as flame retardants and in catalysis. rsc.org

The sol-gel method is a common technique used for this purpose. It involves the hydrolysis of a magnesium alkoxide, such as this compound or magnesium methoxide (B1231860), to form a gel of magnesium hydroxide. osti.govbibliotekanauki.pl This gel is then subjected to thermal dehydration (calcination) to produce magnesium oxide. bibliotekanauki.plmdpi.com The conditions of the synthesis, such as pH and the presence of additives, can be controlled to tailor the morphology and properties of the final MgO or Mg(OH)₂ nanoparticles. rsc.orgosti.gov

Table 1: Synthesis of MgO and Mg(OH)₂ from Magnesium Alkoxide Precursors

| Precursor | Method | Product | Key Findings | Reference |

|---|---|---|---|---|

| Magnesium Alkoxide | Sol-Gel | MgO | The hydrolysis process is dependent on the pH of the catalyst, controlling the final properties. | osti.gov |

| Magnesium Methoxide | Sol-Gel | MgO Xerogels | Thermal dehydration of the resulting magnesium hydroxide yields MgO nanoparticles. | bibliotekanauki.pl |

| Magnesium Hydroxide | Thermal Dehydration | MgO (Periclase) | Dehydration at temperatures above 300°C leads to the formation of MgO. | mdpi.com |

Formation of Organomagnesium Reagents (e.g., Grignard Reagents)

The primary method for synthesizing Grignard reagents (RMgX) involves the direct reaction of an organic halide with magnesium metal in an ether solvent. leah4sci.commnstate.edu Therefore, this compound is not a direct precursor for the initial formation of Grignard reagents.

However, this compound is a crucial component in several important transformations that use Grignard reagents, effectively modifying them in situ to generate highly reactive intermediates. The most prominent example is the Kulinkovich reaction. organic-chemistry.orgwikipedia.org In this reaction, a Grignard reagent (like ethylmagnesium bromide) reacts with a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, to generate a highly reactive titanacyclopropane intermediate. organic-chemistry.orgwikipedia.orgthieme-connect.de This intermediate is the key species that reacts with esters or amides to form cyclopropanols or cyclopropylamines, respectively. organic-chemistry.orgwikipedia.org

Table 2: Role in Titanium-Catalyzed Reactions with Grignard Reagents

| Reaction | Reagents | Role of Mg(OiPr)₂ Component | Product | Reference |

|---|---|---|---|---|

| Kulinkovich Reaction | Ester, Grignard Reagent, Ti(OiPr)₄ | Reacts with Grignard reagent to form a titanacyclopropane intermediate in situ. | Cyclopropanol (B106826) | organic-chemistry.orgwikipedia.org |

| Hydrodehalogenation | 1,1-Dibromocyclopropane, Grignard Reagent, Ti(OiPr)₄ (catalyst) | Acts as a catalyst in conjunction with the Grignard reagent to promote reduction. | Monobromocyclopropane | rsc.org |

In these catalytic systems, the alkoxide portion of the titanium reagent is often derived from isopropanol (B130326), making the chemistry of magnesium isopropoxide and titanium isopropoxide closely linked. The magnesium alkoxide that is formed as a product of the reaction between the Grignard reagent and the titanium alkoxide remains in the reaction mixture and is part of the final product complex before workup. wikipedia.org

Stereochemical Aspects of Reactions Involving this compound

This compound, also known as magnesium isopropoxide, plays a significant role in various chemical transformations where control of stereochemistry is crucial. Its influence is often observed in conjunction with other reagents, particularly titanium catalysts, in reactions such as enantioselective and diastereoselective additions to carbonyl compounds and in the Kulinkovich reaction for the synthesis of cyclopropanols.

In many instances, this compound is either used as a precursor to a more complex catalytic system or is generated in situ. Its presence can influence the aggregation state and reactivity of the primary catalyst, thereby impacting the stereochemical outcome of the reaction.

One notable area where the stereochemical influence of magnesium alkoxides is apparent is in the Kulinkovich reaction, which is utilized for the preparation of cyclopropanol derivatives from esters and Grignard reagents in the presence of titanium(IV) isopropoxide. organic-chemistry.orgwikipedia.org When higher alkylmagnesium halides are used, products with two stereocenters can be formed with high diastereoselectivity, even without the presence of chelating substituents on the substrate. organic-chemistry.org The mechanism is believed to involve a titanacyclopropane intermediate. organic-chemistry.orgwikipedia.org

Furthermore, in enantioselective additions of organometallic reagents to carbonyl compounds, magnesium salts, which can be in equilibrium with species like this compound, can have a notable effect. For instance, in certain catalytic systems for the addition of Grignard reagents to aldehydes, the sequestration of magnesium salts by additives can prevent them from promoting an undesired, non-catalyzed racemic reaction. rug.nl This highlights the importance of controlling the magnesium species present to achieve high enantioselectivity.

The reaction of (S)-4-amino-1-phenylbutanones with methyltitanium triisopropoxide, a reagent system related to the use of magnesium alkoxides with titanium catalysts, has been shown to proceed with 1,6-asymmetric induction, yielding diastereoselectivities of up to 78%. jst.go.jp

Below is a data table summarizing research findings on the stereochemical aspects of reactions involving this compound or related systems.

| Reaction Type | Substrate | Reagent/Catalyst System | Stereochemical Outcome | Reference |

| Kulinkovich Cyclopropanation | Esters | Grignard Reagents, Titanium(IV) isopropoxide | High diastereoselectivity in the formation of substituted cyclopropanols. organic-chemistry.org | organic-chemistry.org |

| Addition of Grignard Reagents to Aldehydes | Aromatic and α,β-unsaturated aldehydes | MeMgBr, (S)-H8-BINOL/titanium complex, BDMAEE | Good to excellent enantioselectivities (58-96% ee). The chelation of magnesium salts is crucial to prevent racemic background reaction. rug.nl | rug.nl |

| 1,6-Asymmetric Induction | (S)-4-hydroxyethylamino derivatives of 4-amino-1-phenylbutanones | Methyltitanium triisopropoxide | Diastereoselectivities of 70-78%. jst.go.jp | jst.go.jp |

| Enantioselective Arylation of Ketones | Aromatic ketones | Aryl Grignard reagents, Ar-BINMOL ligand, Titanium(IV) isopropoxide | Good yields and enantioselectivities for the formation of diaryl alcohols. researchgate.net | researchgate.net |

Advanced Applications of Magnesium Dipropan 2 Olate in Catalysis

Heterogeneous Catalysis and Supported Magnesium Dipropan-2-olate Systems

To enhance catalyst stability, reusability, and ease of separation, homogeneous this compound catalysts can be heterogenized by immobilizing them on solid supports. Magnesium oxide (MgO) itself is a widely used catalyst and support material due to its high surface area, stability, and basic properties. nih.govresearchgate.netmdpi.com

Research has shown that immobilizing organometallic catalysts onto supports like MgO can significantly improve their performance. For example, grafting aluminum isopropoxide onto a modified MgO support enhanced its activity in hydrogen-transfer reduction reactions. rsc.orgrsc.org This strategy leverages the synergistic effects between the active metal species and the support material. The surface chemistry of the support can be functionalized to optimize the immobilization and accessibility of the active sites, leading to higher turnover frequencies and greater stability over multiple reaction cycles. rsc.orgrsc.org While studies specifically detailing supported this compound are less common, the principles derived from supported aluminum isopropoxide and the use of solid magnesium ethanolate (B101781) precursors for catalyst supports suggest a promising area for development. rsc.orgrsc.orgevonik.com

Supported magnesium catalysts are particularly relevant in industrial processes like the Guerbet reaction, where heterogeneous catalysts such as Ni/MgO/SiO₂ are preferred for producing higher molecular weight alcohols and simplifying product separation. google.com

Mechanistic Studies of Catalytic Cycles and Active Species

Understanding the reaction mechanism is key to improving catalyst performance. For the ring-opening polymerization of lactide, magnesium alkoxide catalysts typically operate through a coordination-insertion mechanism . The cyclic monomer first coordinates to the Lewis acidic magnesium center of the catalyst. Subsequently, the monomer is inserted into the magnesium-alkoxide bond, which extends the growing polymer chain. The alkoxide group from the catalyst thus becomes the initiating end-group of the polymer. Kinetic studies have shown that the polymerization rate can have varying dependencies on the catalyst concentration, sometimes indicating complex equilibria between active monomeric and less active dimeric catalyst species. nih.govrsc.org

In the Tishchenko reaction , the widely accepted mechanism involves the initial coordination of an aldehyde molecule to the magnesium alkoxide catalyst. This is followed by the nucleophilic attack of an alkoxide group on the aldehyde's carbonyl carbon, forming a hemiacetal intermediate. A second aldehyde molecule then coordinates to the magnesium, and a hydride is transferred from the hemiacetal to the second aldehyde. This step releases the final ester product and regenerates an active magnesium alkoxide species to continue the cycle. nih.govillinois.edu

For the hydroboration of ketones catalyzed by magnesium alkoxides, a concerted mechanism has been proposed. researcher.life This pathway involves a transition state where the Mg-O, B-H, and C=O bonds interact simultaneously, avoiding the formation of a discrete magnesium hydride intermediate, which distinguishes it from many other reduction mechanisms. researcher.life

Catalyst Design and Performance Optimization

Optimizing the performance of this compound catalysts involves tailoring the catalyst structure and the reaction conditions. In homogeneous catalysis, a primary strategy is the modification of the ligand framework supporting the magnesium center. For polymerization reactions, introducing bulky ligands can influence the coordination sphere of the magnesium, preventing the formation of inactive catalyst aggregates and enhancing stereocontrol during polymerization. rsc.orgrsc.orgnih.gov

For heterogeneous systems, performance optimization often focuses on the support material. Modifying the surface of supports like MgO can increase surface area and create more effective anchoring sites for the catalyst. rsc.orgrsc.org This can lead to a higher concentration of accessible active sites and improved catalyst stability and recyclability. rsc.orgrsc.org The synthesis of nanostructured MgO with controlled morphology is one approach to creating superior catalyst supports. nih.govresearchgate.net

Controlling the particle morphology of magnesium alkoxide precursors is another critical aspect, particularly in the synthesis of Ziegler-Natta catalysts for olefin polymerization. The size, shape, and density of the precursor particles directly impact the morphology of the final polymer resin, which affects its industrial processing and applications. ippi.ac.irresearchgate.net Recently, advanced computational tools, such as machine learning algorithms, are being employed to guide the selection of ligands and reaction conditions to accelerate the discovery of highly efficient magnesium-based catalytic systems. researchgate.net

Applications of Magnesium Dipropan 2 Olate in Materials Science

Precursor for Advanced Inorganic Materials

The utility of magnesium dipropan-2-olate as a precursor stems from its convenient conversion to magnesium oxide and other magnesium-containing compounds through processes like hydrolysis, pyrolysis, or chemical reactions. This reactivity is harnessed to produce a range of advanced inorganic materials with tailored properties. Its use is noted in the creation of materials like precision ceramics. made-in-china.com

Synthesis of Magnesium Oxide Nanoparticles

This compound is a key ingredient in the synthesis of magnesium oxide (MgO) nanoparticles, which are of significant interest due to their unique optical, electronic, and chemical properties. core.ac.ukmdpi.com The most common method for this application is the sol-gel process. mdpi.commdpi.comresearchgate.net

In a typical sol-gel synthesis, this compound is dissolved in an alcohol solvent and undergoes hydrolysis upon the controlled addition of water. This is followed by a condensation reaction, leading to the formation of a gel. This gel, a network of magnesium hydroxide (B78521) (Mg(OH)₂), is then aged and dried. Subsequent heat treatment (calcination) at temperatures around 300-500°C decomposes the magnesium hydroxide and any organic residues, yielding pure, crystalline MgO nanoparticles. researchgate.netosti.gov The size and morphology of the resulting nanoparticles, often cubic, can be controlled by adjusting reaction parameters like pH, temperature, and precursor concentration. researchgate.netosti.gov

| Precursor Example | Synthesis Method | Resulting Material | Average Particle/Crystallite Size | Reference |

| Magnesium Nitrate | Sol-Gel | Cubic MgO Nanoparticles | 50-70 nm | researchgate.net |

| Magnesium Methoxide (B1231860) | Sol-Gel | MgO Xerogel | 7.5 nm | mdpi.com |

| Magnesium Nitrate | Green Synthesis | Hexagonal/Spherical MgO | 20-50 nm | core.ac.uk |

| Magnesium Chloride | Green Synthesis | Cubic MgO Nanoparticles | 2-50 nm | mdpi.com |

Fabrication of Magnesium-Doped Metal Oxides and Composite Materials

This compound is an effective source for introducing magnesium as a dopant into other metal oxide lattices, thereby modifying their properties for specific applications. The process often involves co-hydrolysis of this compound with another metal alkoxide, such as titanium isopropoxide or zinc acetate (B1210297), within a sol-gel or hydrothermal framework. researchgate.netresearchgate.net

Doping with magnesium can significantly alter the structural and electronic properties of the host material. For instance, incorporating Mg²⁺ ions into a zinc oxide (ZnO) or titanium dioxide (TiO₂) matrix can lead to changes in crystallite size, lattice parameters, and, most notably, the optical band gap. researchgate.netuliege.be This band gap engineering is critical for applications in optoelectronics and photocatalysis. researchgate.netuliege.be The similar ionic radii of Mg²⁺ (0.072 nm) and other divalent metal ions like Zn²⁺ (0.074 nm) allow for substitution within the crystal lattice with minimal distortion. uliege.bersc.org

| Host Material | Dopant Source | Synthesis Method | Effect of Mg Doping | Reference |

| Titanium Dioxide (TiO₂) | Magnesium Nitrate | Sol-Gel | Decreased crystallite size, increased photocatalytic activity. | researchgate.net |

| Zinc Oxide (ZnO) | Not Specified | Sol-Gel | Decreased crystallite size, increased optical band gap from 3.24 to 3.56 eV. | uliege.be |

| Titanium Dioxide (TiO₂) | Not Specified | Hydrothermal | Decreased crystal size, reduced band gap from 3.15 to 2.60 eV. | researchgate.net |

| Magnesium Phosphate Cement | Magnesia (MgO) | Chemical Reaction | Creation of a porous composite material for fluoride (B91410) retention. | nih.gov |

Role in Sol-Gel Processing of Magnesium-Containing Materials

The sol-gel process is a versatile bottom-up synthesis technique used to produce a wide variety of ceramic and glass materials. mdpi.commdpi.com this compound is an ideal precursor for this method when fabricating magnesium-containing materials. osti.gov

The process begins with the hydrolysis of the alkoxide precursor in a colloidal solution (sol). This is followed by polycondensation reactions, where partially hydrolyzed molecules link together, forming a three-dimensional network that spans the liquid, causing the viscosity to increase dramatically until a gel is formed. mdpi.comresearchgate.net The gel is a stable, porous solid filled with the solvent. mdpi.com

After the gelation stage, the solvent must be removed through a drying process. Slow evaporation under standard conditions results in a dense solid known as a xerogel. mdpi.com If the solvent is removed under supercritical conditions, a low-density, highly porous material called an aerogel is produced. mdpi.com The final step is often a calcination or sintering process to densify the material and achieve the desired crystalline phase. mdpi.comresearchgate.net The sol-gel method allows for excellent control over the final product's purity and microstructure, making it suitable for creating specialized materials like Mg-based glasses for low-carbon cement. oulu.fi

Deposition Techniques for Magnesium-Based Thin Films

This compound's volatility makes it a potential candidate for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques, which are used to grow high-quality, uniform thin films. In these processes, volatile precursors are introduced into a reaction chamber where they decompose or react on a substrate surface to deposit a thin layer of material.

For example, in Metal-Organic Chemical Vapor Deposition (MOCVD), related magnesium precursors have been used alongside titanium alkoxides to deposit magnesium titanium oxide thin films. researchgate.net Similarly, ALD, a technique that allows for atomic-level thickness control, uses sequential, self-limiting surface reactions. While many ALD processes for magnesium-containing films have used other precursors, the fundamental principles are well-suited for volatile and reactive alkoxides like this compound to produce conformal coatings on complex topographies. mdpi.comgoogle.commdpi.com These techniques are crucial for fabricating optical coatings, protective layers, and components for electronic devices.

Integration in Hybrid Materials and Nanocomposites

This compound is a foundational component for creating advanced hybrid materials and nanocomposites. nih.govmdpi.com In this context, it is first used to synthesize inorganic nanoparticles, such as MgO or magnesium hydroxide (Mg(OH)₂), via methods like sol-gel. These nanoparticles can then be incorporated as a filler into a polymer matrix to enhance properties like mechanical strength, thermal stability, or flame retardancy. bibliotekanauki.pl

To ensure strong interfacial adhesion and prevent agglomeration of the nanoparticles within the polymer, the surface of the nanoparticles can be functionalized. frontiersin.org One advanced technique is to graft polymer chains directly from the nanoparticle surface using methods like Atom Transfer Radical Polymerization (ATRP). researchgate.net This "grafting-from" approach creates a brush-like polymer layer on the inorganic core, leading to superior dispersion and a true molecular-level hybrid material. frontiersin.orgresearchgate.net The resulting organic-inorganic nanocomposites combine the properties of both components, offering synergistic advantages for a wide range of applications. mdpi.com

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes

The conventional synthesis of magnesium dipropan-2-olate involves the reaction of magnesium metal with isopropanol (B130326), often requiring a catalyst like iodine. ontosight.ai However, current research is actively pursuing more efficient and high-purity production methods.

A significant development is the use of an esterlysis method. This process involves two main stages:

Synthesis of Magnesium Methoxide (B1231860) : Magnesium reacts with methanol (B129727) in a reflux reaction until no more gas bubbles are produced, yielding solid magnesium methoxide after the evaporation of excess methanol.

Esterlysis : The resulting magnesium methoxide is then reacted with isopropyl acetate (B1210297). Through fractional distillation, high-purity solid this compound is obtained with yields reported to be above 97%. google.com

This method is highlighted as being scientifically reasonable and capable of producing a high-purity product at a lower cost compared to direct synthesis, which can be challenging. google.com

Other innovative approaches under investigation include the synthesis from different magnesium precursors. For instance, research into simple magnesium alkoxides has demonstrated the formation of mononuclear bis(alkoxide) complexes by reacting n-butyl-sec-butylmagnesium with bulky alcohols. nih.govrsc.org Furthermore, specialized fluorinated derivatives, such as magnesium pentafluoropropen-2-olate, have been synthesized from hexafluoroisopropanol using a mixed Mg/Li amide, opening pathways to unique fluorinated ketones. nih.gov These explorations into alternative synthetic strategies are crucial for expanding the accessibility and application range of magnesium alkoxides.

Exploration of New Catalytic Applications

This compound is a recognized catalyst in organic chemistry, particularly for polymerization reactions. ontosight.ai Emerging research is uncovering its potential in a broader spectrum of catalytic processes, often with remarkable efficiency and selectivity.

One of the most promising areas is in hydroboration and hydrogen-transfer reactions . Studies on sterically hindered magnesium alkoxides have revealed their exceptional activity in the hydroboration of ketones, achieving turnover frequencies (TOFs) as high as 59,400 h⁻¹ under solvent-free conditions. researchgate.net This high efficiency is attributed to a concerted reaction pathway involving the magnesium alkoxide, the boron hydride, and the carbonyl group, as suggested by both experimental data and DFT calculations. researchgate.net

Furthermore, the catalytic performance of related compounds can be significantly enhanced through heterogenization. For example, when aluminum isopropoxide is grafted onto a modified magnesium oxide (MgO) support, the resulting catalyst shows substantial improvements in activity for hydrogen-transfer reduction reactions. rsc.orgmanchester.ac.uk Modifying the MgO surface increases its surface area and optimizes it for catalyst immobilization, leading to higher turnover frequencies and better stability over multiple reaction cycles. rsc.orgmanchester.ac.uk

Other notable catalytic applications being explored include:

Ring-Opening Polymerization : Mononuclear magnesium bis(alkoxide) complexes are effective catalysts for the ring-opening polymerization of lactides and macrolactones. nih.govrsc.org

Copolymerization : These complexes also catalyze the ring-opening copolymerization of cyclic anhydrides like maleic anhydride (B1165640) with epoxides such as propylene (B89431) oxide. nih.gov

Hydrogen Storage : In the field of energy materials, titanium isopropoxide has been used as an additive to improve the hydrogen sorption kinetics of magnesium hydride (MgH₂), demonstrating the potential for related alkoxides to act as catalysts in this domain. researchgate.netbhu.ac.in

These findings underscore a future where magnesium-based catalysts, including this compound, play a larger role in efficient and selective chemical transformations.

Advanced Materials Fabrication and Functionalization

This compound serves as a critical precursor in the synthesis of a variety of advanced materials, from simple oxides to complex multi-metal structures and functional membranes. ontosight.ai Its utility stems from its ability to decompose cleanly into magnesium-containing products.

Precursor for Nanomaterials and Thin Films: The compound is widely used as a precursor for producing magnesium oxide (MgO) and magnesium hydroxide (B78521). ontosight.ai It is also integral to the synthesis of more complex materials like magnesium aluminate (MgAl₂O₄) spinel, a ceramic with excellent thermal, mechanical, and optical properties. ijfmr.comresearchgate.net Researchers have used this compound in conjunction with aluminum isopropoxide to create bimetallic precursors for MgAl₂O₄, which can be used to form protective layers on materials like zirconia electrolytes in sensors. researchgate.net

Recent research has focused on using this compound and its derivatives to fabricate thin films and nanomaterials via methods like aerosol-assisted chemical vapor deposition (AACVD). This technique has been successfully employed to create:

Magnesium Titanate Films : Heterobimetallic single-source precursors synthesized from magnesium acetate and titanium(IV) isopropoxide have been used to deposit thin films of magnesium dititanate (MgTi₂O₅) and magnesium orthotitanate (Mg₂TiO₄). kfupm.edu.sakfupm.edu.sa These materials exhibit interesting photoelectrochemical properties, with MgTi₂O₅ showing potential for photoelectrochemical water splitting. kfupm.edu.sa

Synthesis of Porous Materials: this compound is also a key ingredient in the synthesis of microporous materials. It has been used as the magnesium source for creating magnesium-substituted aluminophosphate (MAPO) molecular sieves, such as MAPO-36. acs.org The synthesis conditions, including the choice of aluminum source (e.g., aluminum isopropoxide versus pseudoboehmite), significantly influence the crystallinity and purity of the final MAPO structure. acs.org These materials are part of a broader class of metal-organic frameworks (MOFs) and zeolites that are highly valued for their applications in gas separation and catalysis. researchgate.net The ability to precisely incorporate magnesium into these frameworks opens up possibilities for tuning their properties for specific applications.

Theoretical Predictions and Computational Modeling for Rational Design

Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of chemical systems, and this compound is no exception. Theoretical studies provide insights that guide the rational design of new catalysts and materials.

Density Functional Theory (DFT) Studies: DFT calculations have been instrumental in elucidating reaction mechanisms involving magnesium alkoxides. For example, in the hydroboration of ketones catalyzed by magnesium alkoxides, DFT studies have mapped the enthalpy profile of the reaction, identifying a concerted pathway with a six-membered transition state as the most likely mechanism. researchgate.net This theoretical insight helps explain the high efficiency and functional group tolerance observed experimentally. researchgate.net

Computational studies have also been applied to understand the fundamental properties of magnesium compounds in different environments. Research on the Schlenk equilibrium has used DFT to model the structure and stability of various magnesium species (R₂Mg, MgX₂, RMgX) in the gas phase and in the presence of solvents like THF. researchgate.net These models show that magnesium compounds are more strongly solvated by THF than other ethers and that the stability is influenced by the specific organic and halide groups attached to the magnesium center. researchgate.net

Modeling for Materials Science: In materials science, computational models are used to predict the structure and properties of materials derived from magnesium-containing precursors. For example, computational fluid dynamics (CFD) combined with population balance equations have been used to model the precipitation of magnesium hydroxide from brines. nih.govscienceopen.com While not directly modeling this compound, this work establishes a framework for predicting particle size distribution and optimizing process conditions, which could be adapted for processes involving alkoxide precursors. nih.govscienceopen.com Similarly, DFT has been used to study the structure of magnesium atoms doped into helium nanodroplets, providing insights into the solvation and aggregation behavior of magnesium at the nanoscale, which is relevant for understanding the initial stages of nanoparticle formation. aps.org

These computational approaches allow for the in silico screening of new catalysts and prediction of material properties, accelerating the discovery and development process.

Interdisciplinary Research with Related Fields

The versatility of this compound and its derivatives places it at the crossroads of several scientific disciplines, fostering interdisciplinary research and creating new technological opportunities.

Materials Science and Engineering: The primary interdisciplinary application lies in materials science, where it serves as a precursor for a wide array of materials. ontosight.aiontosight.ai This includes the fabrication of ceramic thin films, nanoparticles, and porous frameworks with applications in electronics, optics, and protective coatings. ijfmr.comresearchgate.netkfupm.edu.saacs.org The development of magnesium-based alloys and composites through additive manufacturing (3D printing) is a rapidly growing field, and precursors like this compound could play a role in novel material formulations for this technology. nih.gov

Energy and Environmental Science: In the energy sector, research into hydrogen storage materials has utilized related metal alkoxides to enhance the performance of magnesium hydride. researchgate.netbhu.ac.in The development of magnesium titanate thin films for photoelectrochemical water splitting is another example of its application in renewable energy. kfupm.edu.sa Green chemistry principles are also relevant, as the development of efficient, magnesium-based catalysts can replace more toxic or expensive heavy metal catalysts in industrial processes. ucsb.edu

Biomedical and Pharmaceutical Sciences: this compound is used as an intermediate in the synthesis of certain pharmaceuticals. ontosight.aiontosight.ai Beyond this, the materials derived from it, such as MgO nanoparticles, have potential applications in biomedicine. ontosight.ai The broader field of molecular design and synthesis often targets new therapeutics, and the fundamental synthetic methodologies developed using magnesium alkoxides contribute to this overarching goal. ucsb.edu

The convergence of chemistry, materials science, physics, and engineering in the study of this compound highlights its importance as a versatile chemical building block with far-reaching potential. ucsb.edu

Q & A

Basic: What are the standard laboratory protocols for synthesizing magnesium dipropan-2-olate, and how can reaction conditions be optimized?

Answer: this compound is typically synthesized via the reaction of magnesium metal with excess 2-propanol under anhydrous conditions. Key steps include:

- Purification of reagents : Use dried 2-propanol and magnesium turnings to minimize hydrolysis.

- Reaction setup : Conduct the reaction under inert gas (e.g., argon) to prevent oxidation.

- Temperature control : Maintain reflux at ~82°C (boiling point of 2-propanol) for 12–24 hours until hydrogen evolution ceases .

- Optimization : Monitor reaction progress via gas evolution or FTIR to confirm alkoxide formation. Adjust molar ratios (e.g., 2:1 alcohol-to-magnesium) to improve yield .

Basic: How can researchers determine the purity and assess the quality of this compound?

Answer: Purity assessment involves:

- Elemental analysis : Quantify magnesium content via EDTA titration or atomic absorption spectroscopy (AAS). USP standards recommend >95% purity for reagent-grade compounds .

- Thermogravimetric analysis (TGA) : Verify anhydrous composition by measuring mass loss upon heating (decomposition occurs at ~300°C).

- FTIR spectroscopy : Confirm absence of hydroxyl (OH) peaks (indicative of unreacted alcohol or hydrolysis products) .

Advanced: What advanced spectroscopic and crystallographic techniques are used to resolve structural ambiguities in this compound complexes?

Answer:

- X-ray crystallography : Resolve crystal structure to confirm tetrahedral vs. octahedral coordination geometry, which impacts reactivity in catalysis .

- Solid-state NMR : Analyze ¹³C and ²⁵Mg NMR to probe ligand environments and magnesium coordination states.

- Contradiction resolution : Discrepancies in reported structures (e.g., dimeric vs. monomeric forms) can arise from solvent polarity; use solvent-free crystallization for definitive analysis .

Advanced: How can researchers address discrepancies in catalytic activity data when using this compound under varying solvent systems?

Answer:

- Controlled solvent screening : Test polar aprotic (e.g., THF) vs. non-polar solvents (e.g., toluene) to isolate solvent effects on Lewis acidity.

- Kinetic studies : Monitor reaction rates via GC-MS or in situ IR to correlate solvent polarity with catalytic efficiency.

- Error mitigation : Pre-dry solvents to <10 ppm H₂O (Karl Fischer titration) to prevent alkoxide hydrolysis, which alters reactivity .

Advanced: What methodological considerations are critical for handling this compound to prevent hydrolysis and ensure reproducibility?

Answer:

- Storage : Store under inert gas in sealed containers with molecular sieves. Avoid exposure to humid air (hygroscopicity is comparable to anhydrous MgSO₄) .

- Handling : Use Schlenk-line techniques for weighing and transferring.

- Stability testing : Perform periodic FTIR checks to detect hydrolysis (broad OH peaks at ~3400 cm⁻¹) .

Advanced: How to design experiments to study the ligand-exchange dynamics of this compound in coordination chemistry?

Answer:

- Competitive ligand studies : Introduce chelating agents (e.g., acetylacetonate) and monitor ligand substitution via ¹H NMR.

- Kinetic profiling : Use stopped-flow spectroscopy to measure exchange rates at varying temperatures.

- Computational modeling : Pair experimental data with DFT calculations to predict thermodynamic stability of complexes .

Advanced: What strategies resolve contradictions in reported solubility profiles of this compound across studies?

Answer:

- Standardized solubility tests : Use USP-defined solvents (e.g., ethanol, hexane) and controlled temperatures (25°C ± 0.1°C).

- Particle size control : Grind samples to uniform particle size (<50 µm) to eliminate surface-area effects.

- Cross-validate : Compare results with alternative methods (e.g., gravimetric vs. spectrophotometric quantification) .

Basic: What safety protocols are essential when working with this compound in air-sensitive reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.